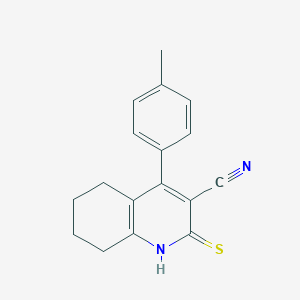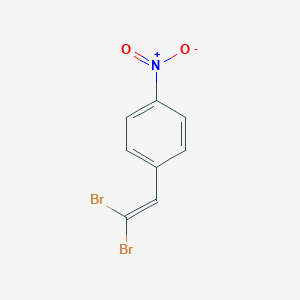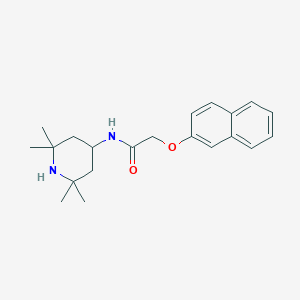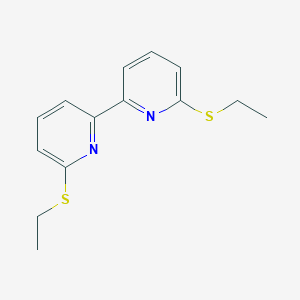![molecular formula C22H22N4O2 B242316 4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol is not fully understood. However, it has been reported to inhibit the activity of various enzymes, such as tyrosine kinase and topoisomerase II. These enzymes are known to play a critical role in the growth and proliferation of cancer cells. Additionally, this compound has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit antioxidant activity and protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the significant advantages of using 4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol in lab experiments is its potent activity against cancer cells and its ability to inhibit the activity of various enzymes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in aqueous solutions.
将来の方向性
There are several future directions for the study of 4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol. One of the possible directions is to study the structure-activity relationship of this compound to identify more potent analogs. Additionally, it would be interesting to study the potential use of this compound in combination with other anticancer agents to enhance its activity. Furthermore, the potential use of this compound in the treatment of other inflammatory diseases should be explored. Finally, more studies are needed to understand the mechanism of action of this compound fully.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the potential of this compound in various fields.
合成法
The synthesis of 4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol has been achieved using various methods. One of the commonly used methods is the condensation of 2-ethoxy-6-methylbenzenediazonium tetrafluoroborate with 2-aminopyrimidine in the presence of a palladium catalyst. Another method involves the reaction of 2-ethoxy-6-methylbenzenediazonium tetrafluoroborate with 2-aminopyrimidine in the presence of copper powder and sodium sulfide. These methods have been reported to yield the desired product in good yields.
科学的研究の応用
4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol has been studied for its potential applications in various fields. One of the significant applications of this compound is in cancer research. It has been reported to exhibit potent antitumor activity in various cancer cell lines. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, it has been reported to possess antiviral activity against herpes simplex virus.
特性
分子式 |
C22H22N4O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C22H22N4O2/c1-4-15-8-5-7-14(2)19(15)24-21-20(25-22-23-11-6-12-26(21)22)16-9-10-17(27)18(13-16)28-3/h5-13,24,27H,4H2,1-3H3 |
InChIキー |
OHPRSMYNMNTEQN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC)C |
正規SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)

![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)

![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)



![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)


![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)

